[3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine is a compound that features a combination of a diethylamino group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 3-(diethylamino)propylamine with 1-ethyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
[3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce secondary amines .
Scientific Research Applications
Chemistry
In chemistry, [3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of heterocyclic compounds and as a ligand in coordination chemistry .
Biology
In biological research, this compound may be used to study enzyme interactions and as a potential lead compound for drug discovery. Its structure allows for modifications that can enhance its biological activity .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a scaffold for the development of new pharmaceuticals targeting various diseases .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and material engineering .
Mechanism of Action
The mechanism of action of [3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole moiety can engage in π-π stacking and coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
[3-(diethylamino)propyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but with a methyl group instead of an ethyl group on the pyrazole ring.
[3-(dimethylamino)propyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but with a dimethylamino group instead of a diethylamino group.
Uniqueness
The uniqueness of [3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The diethylamino group provides steric bulk and electronic effects that can influence the compound’s reactivity and interactions with biological targets .
Properties
Molecular Formula |
C13H26N4 |
---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
N',N'-diethyl-N-[(1-ethylpyrazol-4-yl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C13H26N4/c1-4-16(5-2)9-7-8-14-10-13-11-15-17(6-3)12-13/h11-12,14H,4-10H2,1-3H3 |
InChI Key |
BFULFBIQRJOBPA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCCCN(CC)CC |
Origin of Product |
United States |
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